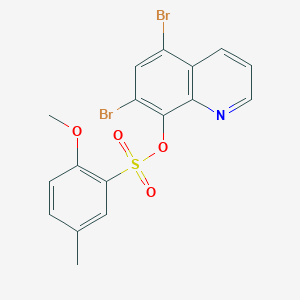![molecular formula C7H18Cl2N2 B2472154 [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride CAS No. 2287287-03-8](/img/structure/B2472154.png)
[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring and a dimethylamino group. It is commonly used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride typically involves the reaction of cyclopropylmethanol with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines .
科学研究应用
Chemistry: In chemistry, [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing compounds on biological systems. It can be used in the development of new pharmaceuticals and as a tool for understanding biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
作用机制
The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
[1-[(Dimethylamino)methyl]cyclopropyl]methanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
Cyclopropylmethanol: A simpler compound with a cyclopropyl ring and a hydroxyl group.
Dimethylaminomethylcyclopropane: Similar structure but lacks the methanamine group.
Uniqueness: The uniqueness of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride lies in its combination of a cyclopropyl ring and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7(5-8)3-4-7;;/h3-6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJOJYPLPFBAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
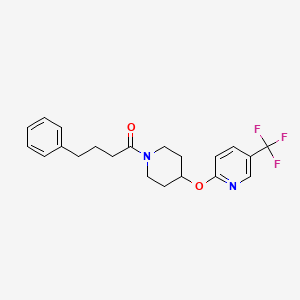
![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)
![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2472073.png)
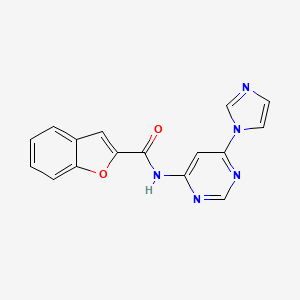
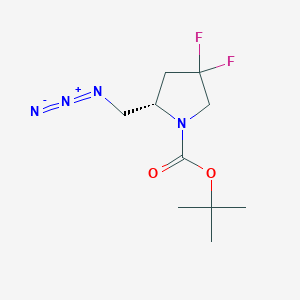
![5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2472079.png)
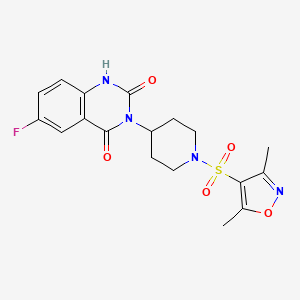
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2472081.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)
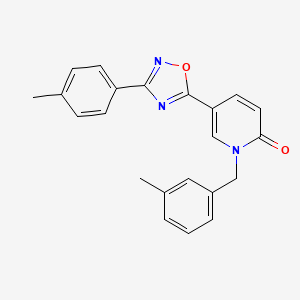
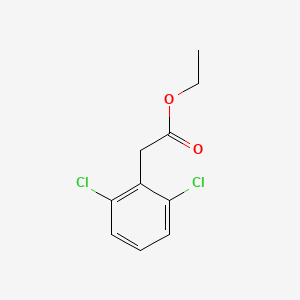
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2472092.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
